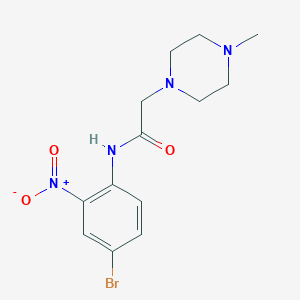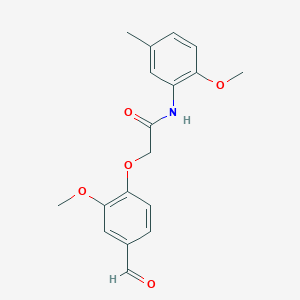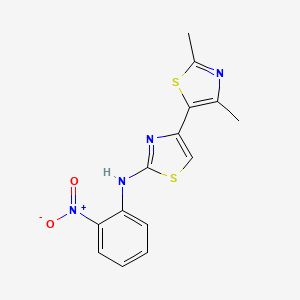![molecular formula C23H30Cl2N2O3 B4143286 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride](/img/structure/B4143286.png)
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride
Overview
Description
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenoxy group, and a cyclohexylacetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 2-chlorobenzylamine, which is then reacted with formaldehyde and 2-methoxyphenol to form the intermediate 2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenol). This intermediate is further reacted with cyclohexylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining precise control over reaction conditions, thereby ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(4-{[(2-hydroxybenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide.
Reduction: Formation of 2-(4-{[(benzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide.
Substitution: Formation of 2-(4-{[(2-hydroxybenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide or 2-(4-{[(2-aminobenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide.
Scientific Research Applications
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-{[(2-hydroxybenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide
- **2-(4-{[(benzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide
- **2-(4-{[(2-aminobenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide
Uniqueness
Compared to similar compounds, 2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride is unique due to the presence of the chlorine atom in the benzyl group. This chlorine atom can significantly influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its therapeutic properties.
Properties
IUPAC Name |
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3.ClH/c1-28-22-13-17(14-25-15-18-7-5-6-10-20(18)24)11-12-21(22)29-16-23(27)26-19-8-3-2-4-9-19;/h5-7,10-13,19,25H,2-4,8-9,14-16H2,1H3,(H,26,27);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZNCVPDWSLYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC(=O)NC3CCCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4143215.png)
![N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE](/img/structure/B4143224.png)
![1-[5-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4143238.png)

![N-benzyl-4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethoxy]-N-methylbenzenesulfonamide](/img/structure/B4143251.png)
![2-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride](/img/structure/B4143253.png)
![ethyl 4-[3-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4143256.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4143278.png)
![N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B4143284.png)
![2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B4143290.png)


![N-ethyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4143302.png)
![1-{(Z)-(cyclopentylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-ethylthiourea](/img/structure/B4143306.png)
